Methyl (4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride
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Overview
Description
Methyl (4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride typically involves the esterification of the corresponding amino acid with methanol using trimethylchlorosilane as a catalyst . The reaction is carried out under mild conditions and offers good to excellent yields. The general procedure involves the following steps:
Esterification: The amino acid is reacted with methanol in the presence of trimethylchlorosilane to form the methyl ester.
Fluorination: The methyl ester is then subjected to fluorination using a suitable fluorinating agent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl (4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl (4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The fluorine atom and the methyl ester group play crucial roles in enhancing the compound’s binding affinity to its targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its specific structure and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with a similar structure but without the fluorine and methyl ester groups.
Fluoropyrrolidine: A derivative with a fluorine atom but lacking the methyl ester group.
Methylpyrrolidine: A derivative with a methyl ester group but without the fluorine atom.
Uniqueness
Methyl (4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride is unique due to the presence of both the fluorine atom and the methyl ester group, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, solubility, and binding affinity, making it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C7H13ClFNO2 |
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Molecular Weight |
197.63 g/mol |
IUPAC Name |
methyl (4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-7(6(10)11-2)3-5(8)4-9-7;/h5,9H,3-4H2,1-2H3;1H/t5-,7?;/m0./s1 |
InChI Key |
WJSGBBSFASYFES-SXWDIKBWSA-N |
Isomeric SMILES |
CC1(C[C@@H](CN1)F)C(=O)OC.Cl |
Canonical SMILES |
CC1(CC(CN1)F)C(=O)OC.Cl |
Origin of Product |
United States |
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